The compound 3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide is a synthetic organic molecule that exhibits potential biological activity. Its complex structure incorporates thiophene rings, which are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This compound's molecular formula is with a molecular weight of approximately 329.46 g/mol.
This compound can be sourced from various chemical suppliers and research institutions. It is often utilized in experimental settings to explore its biological activities and potential therapeutic applications.
3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide belongs to the class of propanamides, a group of compounds characterized by the presence of an amide functional group attached to a propyl chain. The incorporation of thiophene and oxane structures suggests its potential classification as a heterocyclic compound, which may exhibit unique chemical reactivity and biological activity.
The synthesis of 3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide typically involves multi-step organic reactions. Common methods include:
Detailed reaction conditions (temperature, solvents, catalysts) and purification techniques (chromatography, crystallization) are crucial for optimizing yield and purity. The use of advanced analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry is essential for confirming the structure of the synthesized compound.
The molecular structure of 3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide can be represented using various chemical notation systems:
InChI=1S/C19H23NO2S/c21-18(9-8-16-5-2-1-3-6-16)20-15-19(10-12-22-13-11-19)17-7-4-14-23-17/h1-7,14H,8-13,15H2,(H,20,21)
This representation provides insight into the connectivity and stereochemistry of the molecule.
The compound's molecular data includes:
C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CS3
The compound can undergo various chemical reactions typical for amides and thiophene derivatives:
Reactions should be conducted under controlled conditions to prevent side reactions and ensure selectivity. Monitoring reaction progress through thin-layer chromatography or spectroscopic methods is advisable.
The mechanism of action for 3-(3-methylthiophen-2-yl)-N-[(oxan-4-y)(thiophen-2-y)methyl]propanamide is likely related to its ability to interact with specific biological targets:
Research indicates that compounds with similar structures modulate enzyme activities and receptor interactions, suggesting potential therapeutic effects in various diseases.
Relevant data should be gathered through experimental characterization methods such as Differential Scanning Calorimetry for thermal properties and Infrared Spectroscopy for functional group identification.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7